Naphthalene-1-14C
Overview
Description
Naphthalene-1-14C is a radiolabeled compound where the carbon-14 isotope is incorporated into the naphthalene molecule at the first carbon position. This compound is used extensively in scientific research due to its radioactive properties, which allow for the tracing and study of various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1-14C can be synthesized through several methodsThis process typically involves the reaction of a carbon-14 labeled Grignard reagent with a suitable naphthalene precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of carbon-14 labeled benzene as a starting material. The benzene undergoes a series of chemical reactions, including cyclization and dehydrogenation, to form this compound. These processes are carried out in specialized facilities equipped to handle radioactive materials .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-14C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinones and other oxidation products.
Reduction: Reduction of this compound can yield tetrahydronaphthalene and decahydronaphthalene.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common with this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol or catalytic hydrogenation are typical reducing conditions.
Substitution: Nitration involves concentrated nitric and sulfuric acids, while sulfonation uses concentrated sulfuric acid at varying temperatures
Major Products Formed
Scientific Research Applications
Naphthalene-1-14C is widely used in scientific research due to its radioactive properties. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of naphthalene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of naphthalene derivatives in the body.
Industry: Applied in environmental studies to track the degradation and movement of naphthalene in contaminated sites
Mechanism of Action
The mechanism of action of naphthalene-1-14C involves its incorporation into various chemical and biological processes due to its radioactive carbon-14 isotope. This allows researchers to trace the compound’s movement and transformation within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
Comparison with Similar Compounds
Naphthalene-1-14C is unique due to its radioactive labeling, which distinguishes it from non-labeled naphthalene and other similar compounds. Some similar compounds include:
Naphthalene: The non-labeled parent compound.
Naphthalene-2-14C: Another radiolabeled variant with carbon-14 at the second position.
Naphthoquinones: Oxidized derivatives of naphthalene.
This compound’s uniqueness lies in its ability to be used as a tracer in various scientific studies, providing valuable insights into chemical and biological processes that non-labeled compounds cannot offer.
Properties
IUPAC Name |
naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-RHRFEJLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC=C[14CH]=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.